3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine
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Description
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C6H11NO2S . It is a type of bicyclic amine that has been gaining interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of radical chemistry . The readily available bicyclo[1.1.1]pentan-1-amine substructure is converted to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H11NO2S . The average mass of the molecule is 161.222 Da and the monoisotopic mass is 161.051056 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around the transformation of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton . This transformation is achieved through the use of imine photochemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 326.2±41.0 °C and a density of 1.40±0.1 g/cm3 . The compound also has a pKa value of 9.39±0.40 .Future Directions
The future directions for 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine research involve the continued exploration of its potential applications in medicinal and synthetic chemistry . The development of radical chemistry has enabled the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . This promising project is expected to provide inspiration for future research .
Properties
IUPAC Name |
3-methylsulfonylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESHZAIPPOEDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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